7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a versatile chemical compound with a unique structure that makes it suitable for various applications in scientific research. This compound is particularly notable for its potential in drug discovery, organic synthesis, and material science exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline typically involves the fluorosulfonylation of 1,2,3,4-tetrahydroquinoline. This process can be achieved through various methods, including:
Reduction or Oxidation Followed by Cyclization: This method involves the reduction or oxidation of precursor compounds followed by cyclization to form the tetrahydroquinoline core.
Electrocatalytic Hydrogenation: Using a fluorine-modified cobalt catalyst, quinolines can be hydrogenated with water to produce 1,2,3,4-tetrahydroquinolines with high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using efficient and sustainable methods such as domino reactions, which offer excellent atom economy and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce various tetrahydroquinoline analogs .
Scientific Research Applications
7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for targeting neurodegenerative disorders.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: An important structural motif in various natural products and therapeutic lead compounds.
2,3-Dihydro-4(1H)-quinolinone: A derivative of tetrahydroquinoline with potential biological activities.
4(1H)-Quinolinone: Another derivative with diverse applications in medicinal chemistry.
Uniqueness: 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is unique due to its fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and reactivity.
Properties
IUPAC Name |
7-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIDQNNXAFZQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OS(=O)(=O)F)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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